1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- is a complex organic compound characterized by the presence of a bromine atom, a diphenylmethylene group, and a phenyl group attached to the indene core
Vorbereitungsmethoden
The synthesis of 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1H-indene derivatives followed by the introduction of diphenylmethylene and phenyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The double bonds in the indene core can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- involves its interaction with molecular targets through its functional groups. The bromine atom and the aromatic rings play crucial roles in its reactivity and binding to specific sites. The pathways involved may include electrophilic or nucleophilic interactions, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- include:
- 1H-Indene, 3-bromo-1,1-dimethyl-
- 1H-Indene, 3-bromo-2-phenyl-
- 1H-Indene, 3-bromo-1-(phenylmethylene)-2-phenyl-
The uniqueness of 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- lies in its specific substitution pattern and the presence of the diphenylmethylene group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
653604-11-6 |
---|---|
Molekularformel |
C28H19Br |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
1-benzhydrylidene-3-bromo-2-phenylindene |
InChI |
InChI=1S/C28H19Br/c29-28-24-19-11-10-18-23(24)27(26(28)22-16-8-3-9-17-22)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19H |
InChI-Schlüssel |
DICHDTGQDPKZTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=C(C4=CC=CC=C4)C5=CC=CC=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.